molecular formula C24H17N5O2S B298897 N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Katalognummer B298897
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: URFCKVSEFRNTPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as OTB-015 and is a member of the benzohydrazide family of compounds.

Wissenschaftliche Forschungsanwendungen

OTB-015 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, OTB-015 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Wirkmechanismus

OTB-015 exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2. CK2 is a key regulator of cell survival and proliferation, and its dysregulation is often observed in cancer cells. By inhibiting CK2 activity, OTB-015 induces apoptosis in cancer cells. Additionally, OTB-015 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
OTB-015 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, OTB-015 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This makes OTB-015 a potential candidate for the treatment of diseases such as age-related macular degeneration, which is characterized by abnormal blood vessel growth in the eye.

Vorteile Und Einschränkungen Für Laborexperimente

OTB-015 has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, one limitation of OTB-015 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for research on OTB-015. One area of interest is the development of more efficient synthesis methods for OTB-015 and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of OTB-015 and its potential therapeutic applications. Finally, research is needed to optimize the formulation and delivery of OTB-015 for use in clinical trials.
Conclusion
In conclusion, N-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide, or OTB-015, is a promising chemical compound with potential therapeutic applications. Its anti-cancer and anti-inflammatory properties, as well as its ability to inhibit angiogenesis, make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of OTB-015 and to optimize its formulation and delivery for use in clinical trials.

Synthesemethoden

The synthesis of OTB-015 involves the reaction of 2-oxoindole-3-carboxylic acid with 4-phenyl-2-aminothiazole in the presence of thionyl chloride. The resulting product is then reacted with hydrazine hydrate to produce OTB-015. This synthesis method has been optimized to produce high yields of OTB-015 with good purity.

Eigenschaften

Produktname

N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Molekularformel

C24H17N5O2S

Molekulargewicht

439.5 g/mol

IUPAC-Name

N//'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

InChI

InChI=1S/C24H17N5O2S/c30-22(29-28-21-18-8-4-5-9-19(18)26-23(21)31)16-10-12-17(13-11-16)25-24-27-20(14-32-24)15-6-2-1-3-7-15/h1-14H,(H,25,27)(H,29,30)(H,26,28,31)

InChI-Schlüssel

URFCKVSEFRNTPR-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NNC4=C5C=CC=CC5=NC4=O

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NNC4=C5C=CC=CC5=NC4=O

Kanonische SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NNC4=C5C=CC=CC5=NC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.